Whitepaper: (4R,6R)-Actinol - A Chiral Keystone for Natural Product Synthesis
Whitepaper: (4R,6R)-Actinol - A Chiral Keystone for Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
(4R,6R)-Actinol, systematically known as (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, is a doubly chiral molecule that has emerged as a pivotal building block in the stereoselective synthesis of complex natural products. Its primary significance lies in its role as a key intermediate for the synthesis of optically active carotenoids, such as zeaxanthin, and other related terpenoid structures. This technical guide provides a comprehensive overview of Actinol, detailing its discovery as a valuable synthon, its chemical and physical properties, and the various synthetic strategies developed for its production, with a particular focus on enzymatic methods. Detailed experimental protocols for its synthesis and characterization are provided, alongside a summary of its utility in the total synthesis of higher-order natural products.
Introduction and Discovery
Actinol, with the chemical formula C₉H₁₆O₂, is a hydroxycyclohexanone derivative characterized by two stereocenters at the 4th and 6th positions of the cyclohexanone ring. Its value in synthetic organic chemistry was recognized through its identification as an ideal precursor for constructing the chiral end-groups of various carotenoids. The pursuit of efficient and stereocontrolled total syntheses of these complex natural products drove the development of methods to produce Actinol in high optical purity. While not a biologically active agent in its own right in most contexts, its rigid stereochemistry makes it an invaluable chiral pool starting material.
Chemical and Physical Properties
The fundamental properties of (4R,6R)-Actinol are summarized in the table below, compiled from publicly available chemical databases.
| Property | Value | Reference |
| IUPAC Name | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one | |
| Molecular Formula | C₉H₁₆O₂ | |
| Molecular Weight | 156.22 g/mol | |
| CAS Number | 60046-50-6 | |
| Appearance | Not specified (typically a solid) | |
| Monoisotopic Mass | 156.115029749 Da | |
| SMILES | C[C@@H]1C--INVALID-LINK--O | |
| InChIKey | CSPVUHYZUZZRGF-RNFRBKRXSA-N |
Synthesis of (4R,6R)-Actinol
The synthesis of enantiomerically pure Actinol is a critical challenge due to its two stereocenters. Both biocatalytic and traditional chemical methods have been explored, with enzymatic routes often providing superior stereoselectivity and milder reaction conditions.
Enzymatic Synthesis
The most prominent and efficient method for producing (4R,6R)-Actinol is a two-step enzymatic asymmetric reduction starting from the readily available achiral precursor, 2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone). This process utilizes two distinct enzymes in a sequential cascade.
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Step 1: C=C Double Bond Reduction: An enoate reductase, specifically an Old Yellow Enzyme (OYE), catalyzes the stereoselective hydrogenation of the carbon-carbon double bond of ketoisophorone. Using OYE from Saccharomyces cerevisiae (OYE2) or Candida macedoniensis (CmOYE) yields (6R)-2,2,6-trimethylcyclohexane-1,4-dione, also known as (6R)-levodione.
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Step 2: C=O Carbonyl Reduction: The resulting (6R)-levodione is then subjected to a second reduction. A levodione reductase (LVR) from Corynebacterium aquaticum M-13, which is a member of the short-chain alcohol dehydrogenase/reductase (SDR) family, regio- and stereoselectively reduces the carbonyl group at the C-4 position to a hydroxyl group, affording the final (4R,6R)-Actinol product.
This enzymatic cascade is highly efficient, capable of producing Actinol almost stoichiometrically with high enantiomeric excess (94% ee). The process often incorporates a cofactor regeneration system, such as using glucose dehydrogenase (GDH) to recycle the required NADH.
Figure 1: Enzymatic cascade for the synthesis of (4R,6R)-Actinol.
Chemical Synthesis
While enzymatic methods are preferred for their selectivity, traditional chemical synthesis routes have also been developed. These often involve multi-step catalytic hydrogenation processes. For industrial-scale production, continuous flow processes for asymmetric hydrogenation using heterogenized molecular catalysts have been investigated. However, these methods can be less selective, sometimes producing mixtures of stereoisomers that require challenging separation procedures.
Comparative Analysis of Synthesis Methods
| Method | Key Features | Advantages | Disadvantages |
| Enzymatic Cascade | Two-step reduction with OYE and LVR. | High stereoselectivity (>94% ee), mild reaction conditions, environmentally benign. | Enzyme availability and stability can be limiting factors; potential for intermediate accumulation. |
| Catalytic Hydrogenation | Multi-step process using metal catalysts (e.g., Pd/C). | Scalable for industrial production, well-established chemical transformations. | Lower stereoselectivity, harsh reaction conditions, potential for metal contamination, waste generation. |
Role in Total Synthesis
The primary application of (4R,6R)-Actinol is as a chiral precursor in the total synthesis of complex natural products. Its defined stereochemistry is transferred to the target molecule, significantly simplifying the synthetic route. It has been successfully employed in the synthesis of several acetylenic and apocarotenoids.
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Synthesis of (3S,5R,6R)-Paracentrone: Actinol serves as the starting material in a 13-step linear synthesis to produce this C31-methyl ketone apocarotenoid.
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Synthesis of Hopkinsiaxanthin: A sixteen-step synthesis of this apocarotenoid utilizes Actinol as a key chiral building block.
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General Carotenoid Synthesis: Actinol is a versatile starting point for creating C15 synthons, which are crucial intermediates in the assembly of various carotenoids.
Figure 2: Role of Actinol as a precursor in natural product synthesis.
Experimental Protocols
Protocol for Two-Step Enzymatic Synthesis of (4R,6R)-Actinol
This protocol is a representative procedure based on published methods for the biocatalytic conversion of ketoisophorone.
Materials:
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2,6,6-trimethyl-2-cyclohexen-1,4-dione (ketoisophorone)
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Old Yellow Enzyme 2 (OYE2) from S. cerevisiae (expressed in E. coli)
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Levodione reductase (LVR) from C. aquaticum M-13 (expressed in E. coli)
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Glucose Dehydrogenase (GDH)
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NADH or NAD⁺
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D-Glucose
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Tris-HCl buffer (pH 7.5-8.0)
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Dithiothreitol (DTT)
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Ethyl acetate for extraction
Procedure:
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Reaction Setup: Prepare a reaction mixture (e.g., 10 mL) containing 200 mM Tris-HCl buffer (pH 7.5), 0.1 mM DTT, and a suitable concentration of NAD⁺ (e.g., 1 mM).
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Cofactor Regeneration: Add D-glucose to a final concentration of 100 mM and a catalytic amount of Glucose Dehydrogenase (e.g., 5 U/mL).
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Substrate Addition: Add ketoisophorone to a final concentration of 10 mg/mL.
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Enzyme Addition (Step 1): Initiate the first reduction by adding OYE2 cell extract or purified enzyme (e.g., 10 U/mL). Incubate at 25-30°C with gentle agitation. Monitor the conversion of ketoisophorone to (6R)-levodione by GC or HPLC.
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Enzyme Addition (Step 2): Once the first step is complete (typically after several hours), add LVR cell extract or purified enzyme (e.g., 5 U/mL) to the same reaction vessel.
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Reaction Completion: Continue incubation at 25-30°C until (6R)-levodione is fully converted to (4R,6R)-Actinol.
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Extraction: Stop the reaction and extract the product by adding an equal volume of ethyl acetate. Separate the organic layer. Repeat the extraction twice.
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Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography. Analyze the final product for purity and enantiomeric excess using chiral GC or HPLC.
Protocol for Characterization by GC-MS
Instrumentation:
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Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
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Column: Fused silica capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
Parameters:
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Injector Temperature: 250°C
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Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Ion Source Temperature: 230°C
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MS Quadrupole Temperature: 150°C
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Scan Range: m/z 40-300.
Sample Preparation:
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Dissolve a small amount of the purified Actinol in ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL. Inject 1 µL into the GC-MS. The resulting mass spectrum can be compared with library data for confirmation.
Conclusion
(4R,6R)-Actinol is a testament to the synergy between biocatalysis and synthetic organic chemistry. Its efficient and highly stereoselective production via enzymatic cascades has made it a readily available chiral building block, unlocking more efficient pathways to valuable and complex natural products like carotenoids. Future research may focus on further engineering the enzymes involved for enhanced stability and activity, as well as expanding the scope of Actinol's application in the synthesis of other classes of bioactive molecules.
